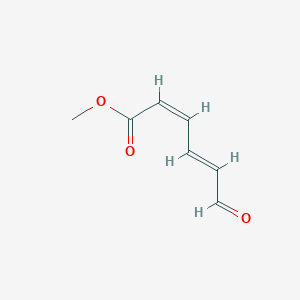

Methyl 6-Oxo-2,4-cis,trans-hexadienoate

Description

Historical Context of Research on Oxo-Hexadienoates in Chemical and Biochemical Sciences

The investigation of oxo-hexadienoates is intrinsically linked to the broader history of research into the microbial degradation of aromatic compounds. nih.govresearchgate.net In the mid-20th century, pioneering work began to elucidate the metabolic pathways that microorganisms use to break down complex aromatic molecules, which are often environmental pollutants. nih.gov A crucial step in many of these pathways was identified as the ring-cleavage of catecholic intermediates, leading to the formation of linear, unsaturated dicarboxylic acids and related compounds, including oxo-hexadienoates.

Early studies focused on identifying the enzymes and intermediates involved in these catabolic sequences. For instance, the degradation of various aromatic compounds was found to proceed through ortho- or meta-cleavage pathways, both of which can generate different isomers of oxo-dienoates. These discoveries laid the groundwork for understanding the metabolic logic that converts stable aromatic rings into intermediates that can enter central metabolic cycles, such as the Krebs cycle. The characterization of enzymes like 2-hydroxy-6-oxo-6-(2'-aminophenyl)hexa-2,4-dienoic acid hydrolase, which acts on a related substrate, highlighted the specific catalytic steps involved in the processing of these molecules. nih.gov This historical research provided the fundamental biochemical context in which the significance of compounds like Methyl 6-Oxo-2,4-cis,trans-hexadienoate can be understood.

Interdisciplinary Significance in Organic Synthesis and Microbial Metabolism

The scientific interest in this compound and its isomers stems from their dual significance in both microbial metabolism and organic synthesis, representing a bridge between biochemistry and synthetic chemistry.

In the realm of microbial metabolism , oxo-hexadienoates are key intermediates in the breakdown of a wide array of aromatic compounds by bacteria and fungi. nih.govresearchgate.net These pathways are environmentally significant as they constitute a primary mechanism for the bioremediation of pollutants. The specific stereochemistry of the double bonds (cis or trans) is crucial, as the enzymes in these pathways are often highly stereospecific. The study of these metabolic routes provides insights into enzyme mechanisms, microbial ecology, and the global carbon cycle. For example, the metabolism of lignin (B12514952), a major component of plant biomass, involves the breakdown of aromatic precursors into various intermediates, a process that is of great interest for the production of bio-based chemicals. nih.gov

In organic synthesis , the conjugated diene and carbonyl functionalities of oxo-hexadienoates make them valuable building blocks. Their utility is demonstrated in the synthesis of complex natural products and other target molecules. The defined stereochemistry of isomers like this compound allows for stereocontrolled transformations, which are a cornerstone of modern synthetic chemistry. Synthetic chemists often devise routes to these compounds to leverage their reactivity in various reactions, including Diels-Alder cycloadditions, Michael additions, and other conjugate additions. The ability to synthesize specific cis/trans isomers is critical for achieving the desired stereochemistry in the final product. mdpi.com

Overview of Key Research Areas and Methodological Approaches

Research on this compound and related polyenones is multifaceted, encompassing several key areas and employing a range of sophisticated methodological approaches.

Key Research Areas:

Biocatalysis and Metabolic Engineering: A significant area of research focuses on harnessing the microbial enzymes that produce and modify oxo-hexadienoates for biocatalytic applications. This includes the discovery of novel enzymes, the characterization of their substrate specificity and reaction mechanisms, and the engineering of metabolic pathways to produce valuable chemicals from renewable resources.

Asymmetric Synthesis: The development of synthetic methods to control the stereochemistry of the double bonds in polyenones is a major focus in organic chemistry. This research is crucial for the total synthesis of complex natural products where the specific geometry of such fragments is essential for biological activity.

Environmental Microbiology and Bioremediation: Understanding the role of oxo-hexadienoates in the microbial degradation of pollutants continues to be an active field of study. Researchers investigate the diversity of metabolic pathways in different microorganisms and environments to develop more effective bioremediation strategies. nih.govresearchgate.net

Methodological Approaches:

The elucidation of the structure and function of this compound and its isomers relies on a variety of analytical and synthetic techniques.

| Methodological Approach | Application in Oxo-Hexadienoate Research |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Used to determine the precise structure and stereochemistry (cis/trans configuration) of the molecule. 1H and 13C NMR are fundamental for characterization. mdpi.com |

| Mass Spectrometry (MS) | Employed to determine the molecular weight and fragmentation patterns, confirming the identity of the compound and its metabolites. |

| Chromatography (HPLC, GC) | Essential for the separation and purification of different isomers from reaction mixtures or biological extracts. nih.gov |

| X-ray Crystallography | Provides definitive proof of the three-dimensional structure of crystalline derivatives or enzyme-substrate complexes. |

| Enzyme Assays | Used to measure the activity of enzymes involved in the metabolism of oxo-hexadienoates, allowing for the characterization of their kinetic properties. nih.gov |

| Molecular Biology and Genetics | Techniques such as gene cloning and sequencing are used to identify and study the genes encoding the enzymes of the metabolic pathways. |

The synthesis of specific isomers often involves stereoselective reactions, and their characterization requires a combination of these spectroscopic and chromatographic methods to confirm the configuration of the double bonds. mdpi.com The study of these compounds, therefore, requires an interdisciplinary approach that combines the tools of organic chemistry, biochemistry, and molecular biology.

Structure

3D Structure

Properties

Molecular Formula |

C7H8O3 |

|---|---|

Molecular Weight |

140.14 g/mol |

IUPAC Name |

methyl (2Z,4E)-6-oxohexa-2,4-dienoate |

InChI |

InChI=1S/C7H8O3/c1-10-7(9)5-3-2-4-6-8/h2-6H,1H3/b4-2+,5-3- |

InChI Key |

OKCKDXOUJKZELN-HZDAAVBUSA-N |

Isomeric SMILES |

COC(=O)/C=C\C=C\C=O |

Canonical SMILES |

COC(=O)C=CC=CC=O |

Origin of Product |

United States |

Microbial Metabolism and Enzymatic Transformations of Oxo Hexadienoate Intermediates

Enzymatic Steps Leading to and from Methyl 6-Oxo-2,4-Hexadienoate Analogues

The transformation of methylated aromatic rings into aliphatic intermediates is a multi-step process catalyzed by specific classes of enzymes. This conversion is essential for channeling carbon from complex aromatic structures into the cell's primary metabolic cycles.

The initial and rate-limiting step in the aerobic degradation of aromatic compounds is the oxidative cleavage of the stable aromatic ring. rsc.orgnih.gov This reaction is catalyzed by a class of enzymes known as ring-cleaving dioxygenases. nih.gov These enzymes incorporate both atoms of molecular oxygen into the aromatic substrate, leading to the fission of the ring and the formation of a linear, unsaturated aliphatic acid. researchgate.net For methyl-substituted aromatic compounds, such as toluene (B28343) or xylenes, this reaction yields methyl-substituted muconic acids or their semialdehyde derivatives, which are direct precursors to Methyl 6-Oxo-2,4-hexadienoate analogues.

There are two primary modes of ring cleavage, determined by the position of the enzymatic attack relative to the hydroxyl groups on the catecholic intermediate:

Ortho (or intradiol) cleavage: The ring is cleaved between the two adjacent hydroxyl groups.

Meta (or extradiol) cleavage: The ring is cleaved adjacent to one of the hydroxyl groups. nih.gov

The meta-cleavage pathway is particularly relevant for the formation of oxo-hexadienoate structures. For instance, the meta-cleavage of methyl-substituted catechols by catechol 2,3-dioxygenases results in the formation of a 2-hydroxy-6-oxohepta-2,4-dienoate, a close analogue of the target compound. The presence and position of methyl groups on the aromatic ring can influence both the rate and the regioselectivity of the dioxygenase attack. nih.gov While ring dioxygenation is a primary strategy, some bacterial systems, like those expressing naphthalene (B1677914) dioxygenase, may preferentially catalyze monooxygenation of the methyl group itself, forming benzylic alcohols as an alternative initial step. nih.govresearchgate.net

Table 1: Representative Dioxygenases in Methylated Aromatic Degradation

| Enzyme Class | Example Enzyme | Bacterial Source | Substrate Example | Ring Cleavage Product |

|---|---|---|---|---|

| Extradiol Dioxygenase | Toluene Dioxygenase (TodE) | Pseudomonas putida | Toluene, Xylene | Methyl-substituted cis-dihydrodiols |

| Extradiol Dioxygenase | Catechol 2,3-Dioxygenase (XylE) | Pseudomonas putida | 3-Methylcatechol | 2-Hydroxy-6-oxohepta-2,4-dienoate |

| Intradiol Dioxygenase | Catechol 1,2-Dioxygenase | Pseudomonas putida | Catechol | cis,cis-Muconate |

| Naphthalene Dioxygenase | Naphthalene 1,2-Dioxygenase | Pseudomonas sp. | Dimethylnaphthalene | Benzylic alcohols (via methyl oxidation) nih.gov |

Following ring fission, the resulting aliphatic chain often exists in a configuration that is not suitable for the subsequent enzymatic step. Isomerases play a crucial role in rearranging the molecular structure of these dienone intermediates to produce a catalytically competent substrate for the downstream hydrolase. researchgate.net For example, the product of a dioxygenase reaction might be an unstable intermediate that spontaneously converts to a more stable form, which then requires enzymatic isomerization to enter the productive pathway. researchgate.net

In the degradation of carbaryl, for instance, 2-hydroxychromene-2-carboxylic acid undergoes isomerization to form trans-hydroxybenzylidene pyruvate (B1213749), highlighting the importance of isomerases in processing ring-fission products. researchgate.net Similar processes are essential for analogues of Methyl 6-Oxo-2,4-hexadienoate, where cis/trans isomerization of double bonds is required to correctly position the molecule within the active site of the next enzyme in the metabolic sequence.

Once the dienone intermediate is properly configured, a hydrolase catalyzes the cleavage of a carbon-carbon bond, breaking the six-carbon backbone into smaller, more manageable molecules. nih.gov This hydrolytic scission is a key step that connects the "upper" pathway of aromatic degradation to the "lower" pathway, which feeds into central metabolism.

For example, 2-hydroxy-6-oxo-6-(2'-aminophenyl)hexa-2,4-dienoic acid hydrolase, an enzyme involved in carbazole (B46965) degradation, cleaves its substrate into benzoic acid and 2-hydroxypenta-2,4-dienoic acid. nih.gov This type of hydrolase belongs to a family of enzymes that act on meta-cleavage compounds. nih.gov In the context of methyl-substituted dienones, the hydrolase would cleave the molecule to generate an aldehyde and a keto-acid, which are then primed for further metabolism. This step effectively completes the de-aromatization process by breaking the aliphatic chain derived from the aromatic ring into fragments that can be readily assimilated by the cell.

Table 2: Representative Hydrolases in Dienone Metabolism

| Enzyme | Abbreviation | Substrate | Products |

|---|---|---|---|

| 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate hydrolase | BphD | 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate | Benzoic acid + 2-hydroxypenta-2,4-dienoate |

| 2-hydroxymuconic semialdehyde hydrolase | todF | 2-hydroxymuconic semialdehyde | Pyruvate + Acetaldehyde |

| 2-hydroxy-6-oxohepta-2,4-dienoate hydrolase | 2-hydroxy-6-oxohepta-2,4-dienoate | Propionaldehyde + Pyruvate |

Downstream Metabolic Pathway Elucidation

The smaller molecules generated by hydrolase activity are subsequently channeled into central metabolic pathways. This downstream processing ensures that the carbon and energy stored in the original aromatic compound are efficiently utilized by the cell for growth and maintenance.

The products of the hydrolase-mediated scission are typically keto-acids and aldehydes. A common product is pyruvate, a crucial hub in central metabolism. researchgate.netresearchgate.net The other fragment, which contains the methyl group from the original substrate, is processed through a separate series of reactions.

For instance, the breakdown of a methyl-substituted C6 dienone can yield pyruvate (a C3 molecule) and a C4 fragment. This C4 fragment is often converted into propionyl-CoA. Propionyl-CoA is then carboxylated to form methylmalonyl-CoA. wikipedia.org This intermediate can subsequently be converted into methylmalonate semialdehyde or isomerized to succinyl-CoA, which enters the tricarboxylic acid (TCA) cycle. wikipedia.orgnih.gov The methylcitrate cycle is another metabolic route that can process propionyl-CoA, converting it ultimately to pyruvate and succinate. nih.gov

To facilitate their entry into central metabolic pathways, the cleavage products are typically activated as coenzyme A (CoA) thioesters. ysu.eduoup.com CoA is a ubiquitous carrier of acyl groups in metabolism. imrpress.comimrpress.com The formation of these derivatives, such as acetyl-CoA and propionyl-CoA, is essential for their participation in the TCA cycle, fatty acid metabolism, and other biosynthetic processes. imrpress.comimrpress.com

Acetyl-CoA (C2): This is a primary product from the degradation of the non-methylated portion of the carbon backbone and is a direct fuel for the TCA cycle. researchgate.net

Propionyl-CoA (C3): This is the characteristic product derived from the metabolism of the methyl-substituted portion of the aromatic ring. wikipedia.orgnih.govresearchgate.net As described above, propionyl-CoA is funneled into the TCA cycle via its conversion to succinyl-CoA. wikipedia.orgnih.gov

The efficient conversion of complex methylated aromatic pollutants into these simple, high-energy CoA derivatives represents the final stage of the degradation pathway, allowing the microorganism to harness the carbon and energy from the original substrate.

Table 3: Downstream Metabolites and Their Metabolic Fates

| Intermediate | Source Fragment | Key Conversion Step | Central Metabolic Fate |

|---|---|---|---|

| Pyruvate | C3 fragment from hydrolase action | Enters TCA cycle via conversion to Acetyl-CoA | |

| Propionyl-CoA | C3/C4 methyl-containing fragment | Thioesterification of propionate | Conversion to Succinyl-CoA for TCA cycle entry wikipedia.org |

| Acetyl-CoA | C2 fragments from β-oxidation | Oxidative decarboxylation of pyruvate | Enters TCA cycle; Fatty acid synthesis imrpress.com |

| Methylmalonyl-CoA | From Propionyl-CoA | Propionyl-CoA carboxylase wikipedia.org | Isomerization to Succinyl-CoA nih.gov |

Molecular Mechanisms of Adaptation in Microbial Degradation

Microbial populations exhibit remarkable adaptability in the degradation of complex organic compounds, including intermediates like oxo-hexadienoates. This adaptation is driven by sophisticated molecular mechanisms that control the expression of catabolic genes and facilitate the evolution of novel degradation pathways.

Gene Regulation and Expression in Response to Substrates

The microbial breakdown of aromatic compounds is a tightly regulated process, ensuring that the necessary enzymes are synthesized only when their specific substrates are present in the environment. This substrate-induced gene expression is a cornerstone of metabolic efficiency and adaptation. researchgate.netnih.gov The regulation primarily occurs at the level of transcription, controlled by specific regulatory proteins that act as sensors for intracellular or extracellular chemical cues. unil.ch

In many bacteria, the genes encoding the enzymes for aromatic degradation pathways are organized into operons. nih.gov The expression of these operons is often controlled by transcriptional regulators, which can be activators or repressors. researchgate.net A common strategy involves a regulatory protein that, upon binding to a specific substrate or a metabolic intermediate (known as an inducer), activates the transcription of the catabolic genes. nih.gov

For instance, in the degradation of benzoate (B1203000), LysR-type transcriptional regulators (LTTRs) play a crucial role. nih.gov In Acinetobacter sp. strain ADP1, two such regulators, BenM and CatM, control the expression of the ben and cat operons. These operons encode enzymes for the conversion of benzoate to catechol and its subsequent metabolism. nih.gov The presence of benzoate or its metabolites triggers these regulators, initiating the synthesis of the degradation enzymes. Similarly, the regulation of the box genes, which encode an aerobic pathway for benzoate degradation in Azoarcus sp. CIB, is controlled by the BoxR repressor, which is inactivated by its inducer molecule, benzoyl-CoA. nih.govresearchgate.net This ensures that the pathway is only active when the substrate is available.

The genetic organization often places the regulatory gene adjacent to the catabolic operon it controls, allowing for a rapid and coordinated response to the presence of a substrate. nih.gov This intricate system of regulation allows microorganisms to conserve energy and resources by avoiding the unnecessary production of enzymes, while enabling a swift response to the availability of new carbon sources.

Table 1: Examples of Transcriptional Regulators in Aromatic Compound Degradation Pathways

| Regulator Protein | Regulator Family | Target Genes/Operons | Inducer Molecule(s) | Organism Example |

|---|---|---|---|---|

| BenM / CatM | LysR-type (LTTR) | ben and cat operons for benzoate degradation | Benzoate, cis,cis-muconate | Acinetobacter sp. strain ADP1 nih.gov |

| TfdR / TfdS | LysR-type (LTTR) | tfd operons for 2,4-dichlorophenoxyacetate (B1228070) degradation | 2,4-Dichlorophenoxyacetate metabolites | Ralstonia eutropha JMP134 nih.gov |

| BoxR | - | box cluster for aerobic benzoate degradation | Benzoyl-CoA | Azoarcus sp. CIB nih.govresearchgate.net |

| NahR | LysR-type (LTTR) | nah and sal operons for naphthalene degradation | Salicylate | Pseudomonas putida nih.gov |

Evolutionary Aspects of Novel Catabolic Pathways

The diversity of catabolic pathways for aromatic compounds is a product of ongoing evolutionary processes. Microbes have developed sophisticated genetic strategies to acquire and assemble new pathways, enabling them to degrade a wide array of natural and synthetic (xenobiotic) compounds. nih.gov The evolution of these pathways is often modular, involving the recruitment and combination of different genetic elements. nih.govnih.gov

A key mechanism in this evolution is enzyme recruitment , where an existing enzyme with a primary metabolic function acquires a new, secondary activity that can be beneficial for degrading a novel substrate. nih.govacs.org This process is often initiated by random genetic events such as point mutations or gene duplication. acs.org Gene duplication provides a redundant copy of a gene, which is then free to accumulate mutations and evolve a new function without compromising the original one.

Another significant factor is horizontal gene transfer , where genetic material is exchanged between different organisms. frontiersin.org Catabolic genes, especially for the degradation of xenobiotics, are frequently located on mobile genetic elements like plasmids. frontiersin.org This allows for the rapid dissemination of degradation capabilities throughout a microbial community, accelerating adaptation.

The evolution of these pathways often follows a "patchwork" model. Degradation routes are typically divided into "upper" pathways, which convert a variety of initial substrates into a few central intermediates (like catechol or protocatechuate), and "lower" pathways, which process these intermediates into central metabolism. nih.govfrontiersin.org New catabolic capabilities can evolve by linking a newly acquired upper pathway with a pre-existing lower pathway. nih.gov This modular assembly allows for great metabolic versatility and is a crucial factor in the adaptation of bacteria to new environmental niches and pollutants. frontiersin.org

Table 2: Key Mechanisms in the Evolution of Novel Catabolic Pathways

| Evolutionary Mechanism | Description | Significance in Degradation Pathways |

|---|---|---|

| Enzyme Recruitment | An existing enzyme is enlisted to perform a new catalytic function. nih.govacs.org | Represents a primary event in acquiring the ability to degrade novel compounds by modifying existing metabolic machinery. nih.gov |

| Gene Duplication | Creation of a redundant copy of a gene, which can then diverge to acquire a new function. | Provides the raw genetic material for the evolution of new enzyme specificities without losing the original function. |

| Horizontal Gene Transfer (HGT) | Transfer of genetic material (often via plasmids) between different organisms. frontiersin.org | Facilitates the rapid spread of catabolic genes and entire pathways within microbial communities, enhancing adaptation to pollutants. frontiersin.org |

| Modular Evolution | Assembly of pathways from distinct functional units or modules (e.g., upper and lower pathways). nih.gov | Allows for the generation of metabolic diversity by combining different modules to create novel degradation routes for a wide range of substrates. frontiersin.org |

Synthetic Methodologies and Chemical Transformations of Methyl 6 Oxo 2,4 Hexadienoate

Synthetic Approaches to Methyl 6-Oxo-2,4-Hexadienoate and its Derivatives

Organometallic Synthetic Strategies

Organometallic chemistry provides powerful tools for the synthesis of complex organic molecules, including methyl 6-oxo-2,4-hexadienoate. Iron carbonyl complexes have proven particularly useful in this regard.

The synthesis of tricarbonyl(methyl 6-oxo-2,4-hexadienoate)iron complexes is a key strategy for accessing this compound. One approach involves a four-step synthesis starting from commercially available hexadienal, yielding both the (+)- and (–)-enantiomers of tricarbonyl[methyl (2E,4E)-6-oxo-2,4-hexadienoate]iron in 26% and 25% yields, respectively. marquette.edu A notable synthesis involves the reaction of methyl 6,7-dihydroxyocta-2,4-dienoate with diiron nonacarbonyl (Fe₂(CO)₉) in benzene, which is heated at reflux for two hours. marquette.edu This reaction produces a mixture of diastereomeric tricarbonyl[methyl (2E,4E,6S,7R)-dihydroxyoctadienoate]iron complexes. marquette.edu Subsequent glycol cleavage of these intermediates leads to the desired tricarbonyl[methyl (2E,4E)-6-oxo-2,4-hexadienoate]iron complexes. For example, the cleavage of (+)-tricarbonyl[methyl (2E,4E,2S,5R)-6-oxo-2,4-hexadienoate]iron (1.0 g, 3.086 mmol) in a mixture of THF and water with sodium periodate (B1199274) (NaIO₄) affords the product (+)-1 as a yellow oil in 90% yield. marquette.edu Similarly, the corresponding (–)-enantiomer is obtained in 95% yield. marquette.edu

Another documented method starts with tricarbonyl(ethyl 3-methyl-6-oxo-2,4-hexadienoate)iron, which is reduced with potassium borohydride (B1222165) (KBH₄) in ethanol. acs.org The resulting alcohol is then dehydrated to form the (tricarbonyl)(1-ethoxycarbonyl-2-methylpentadienyl)iron(1+) cation. acs.org

Below is a table summarizing the yields of the enantiomers of tricarbonyl(methyl 6-oxo-2,4-hexadienoate)iron.

| Enantiomer | Starting Material | Yield (%) | Reference |

| (+)-Tricarbonyl[methyl (2E,4E)-6-oxo-2,4-hexadienoate]iron | Hexadienal | 26 | marquette.edu |

| (–)-Tricarbonyl[methyl (2E,4E)-6-oxo-2,4-hexadienoate]iron | Hexadienal | 25 | marquette.edu |

| (+)-Tricarbonyl[methyl (2E,4E)-6-oxo-2,4-hexadienoate]iron | (+)-Tricarbonyl[methyl (2E,4E,2S,5R)-dihydroxyoctadienoate]iron | 90 | marquette.edu |

| (–)-Tricarbonyl[methyl (2E,4E)-6-oxo-2,4-hexadienoate]iron | (–)-Tricarbonyl[methyl (2E,4E,2R,5S)-dihydroxyoctadienoate]iron | 95 | marquette.edu |

Organoiron methodology is instrumental in the enantioselective synthesis of complex molecules. nih.gov The use of chiral iron carbonyl complexes allows for the stereocontrolled construction of carbon-carbon bonds. This approach has been successfully applied to the synthesis of optically pure tricarbonyl(methyl 6-oxo-2,4-hexadienoate)iron. researchgate.net The methodology often involves the reaction of prochiral dienes with iron carbonyl reagents to form stable planar chiral (diene)Fe(CO)₃ complexes. Subsequent functionalization of these complexes proceeds with high stereoselectivity, guided by the bulky Fe(CO)₃ group.

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. libretexts.orglibretexts.orgnobelprize.org These methods are applicable to the synthesis of conjugated systems like methyl 6-oxo-2,4-hexadienoate. For instance, the Heck reaction, which couples an unsaturated halide with an alkene, can be adapted to construct the diene framework. libretexts.org Similarly, the Suzuki coupling, which involves the reaction of an organoboron compound with an organohalide, provides a versatile route to such conjugated systems under mild conditions. libretexts.orgnobelprize.org A general method for synthesizing dienyl ketones involves the palladium(II) acetate-catalyzed direct cross-coupling between simple alkenes and vinyl ketones. nih.gov Furthermore, palladium catalysis can be used for the synthesis of protected α,β-unsaturated methyl ketones through the regiocontrolled Heck vinylation of 2-hydroxyethyl vinyl ether. nih.gov

Wittig Reaction and Related Olefination Methodologies

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and a phosphonium (B103445) ylide (Wittig reagent). masterorganicchemistry.comwikipedia.orglibretexts.org This reaction is highly valuable for constructing the carbon-carbon double bonds present in methyl 6-oxo-2,4-hexadienoate. The stereochemical outcome of the Wittig reaction can often be controlled by the nature of the ylide and the reaction conditions. Stabilized ylides generally favor the formation of (E)-alkenes, while non-stabilized ylides typically yield (Z)-alkenes. organic-chemistry.org

Related olefination methods, such as the Horner-Wadsworth-Emmons (HWE) reaction, offer alternatives for the synthesis of α,β-unsaturated esters. acs.org The HWE reaction utilizes a phosphonate (B1237965) carbanion and often provides excellent (E)-selectivity. acs.org These methods are crucial for building the conjugated diene ester moiety of the target molecule.

Reactivity Studies of Methyl 6-Oxo-2,4-Hexadienoate and Its Complexes

The reactivity of methyl 6-oxo-2,4-hexadienoate and its organometallic complexes is of significant interest. The conjugated system is susceptible to nucleophilic attack, and the presence of the iron tricarbonyl moiety in its complexes modifies this reactivity.

The (tricarbonyl)(1-ethoxycarbonyl-2-methylpentadienyl)iron(1+) cation, derived from a related hexadienoate complex, reacts with various nucleophiles, including sodium borohydride, methyl cuprate, phthalimide, water, triphenylphosphine, and malonate anions. acs.org These reactions predominantly result in nucleophilic attack at the C5 position of the pentadienyl ligand. acs.org For example, reaction of the cation with a mixture of THF and water yields tricarbonyl(ethyl 6-hydroxy-3-methyl-2E,4Z-hexadienoate)iron in 85% yield. acs.org

Metal-oxo complexes also exhibit interesting reactivity. researchgate.net Cycloaddition reactions involving the metal-nitrogen double bond of terminal imido complexes with unsaturated organic molecules are fundamental for forming various nitrogen-containing compounds. nih.gov High-valent Fe(IV)-oxo complexes can undergo reversible protonation, a process that has implications for understanding enzymatic reaction mechanisms. nih.gov

Nucleophilic Addition to Hexadienoate Systems and their Metal Complexes

The complexation of a diene to an electron-withdrawing metal fragment, such as the Fe(CO)₃ group, activates the diene towards nucleophilic attack. Cationic (dienyl)iron complexes are particularly powerful electrophiles, readily reacting with a wide range of nucleophiles. nih.gov This reactivity provides a powerful tool for the controlled functionalization of the diene backbone. wikipedia.org

The outcome of nucleophilic addition to (methyl hexadienoate)metal complexes is governed by both regioselectivity (the site of attack) and stereoselectivity (the spatial orientation of the incoming nucleophile).

Regioselectivity: The site of nucleophilic attack on acyclic (pentadienyl)iron cations is highly dependent on the nature of the nucleophile and the substituents on the dienyl ligand. Generally, "soft" nucleophiles, such as malonates, tend to add to the internal positions (C2 or C4) of the dienyl system, while "harder" nucleophiles may attack at the termini (C1 or C5). For instance, in the case of (pentadienyl)Fe(CO)₃ complexes, reaction with malonate anions can lead to attack at both the termini and internal positions. marquette.edu The presence of substituents on the dienyl chain further directs the regioselectivity. For a hypothetical (methyl 6-oxo-2,4-hexadienoate)tricarbonyliron cation, the electron-withdrawing nature of the ester and oxo groups would significantly influence the charge distribution and orbital coefficients of the dienyl system, thereby directing the incoming nucleophile.

| Nucleophile Type | Substituent on Dienyl Ligand | Observed Site of Attack (in analogous pentadienyl systems) |

|---|---|---|

| "Soft" (e.g., Malonate anion) | Unsubstituted | C1, C5, C2, C4 marquette.edu |

| "Soft" (e.g., Malonate anion) | 1-Methoxycarbonyl | Internal (C2) marquette.edu |

| Phosphines (e.g., PPh₃) | 1-Methyl | Unsubstituted terminus (C5) nih.gov |

Stereoselectivity: A key feature of nucleophilic additions to diene-metal complexes is the high degree of stereocontrol. The bulky metal fragment effectively blocks one face of the diene, forcing the nucleophile to attack from the opposite (exo) face. wikipedia.org This results in the formation of a single diastereomer with a defined relative stereochemistry between the newly formed bond and the metal moiety. This stereodirecting effect is a cornerstone of the synthetic utility of these complexes. nih.gov

The reactivity and selectivity of nucleophilic additions can be fine-tuned by modifying the ligands on the metal center and the substituents on the hexadienoate backbone.

Ligand Effects: Replacing a carbonyl (CO) ligand with a tertiary phosphine (B1218219) (e.g., PPh₃) on the iron center has a significant impact. Phosphine ligands are stronger σ-donors and weaker π-acceptors than CO. This leads to an increase in electron density at the metal, which in turn stabilizes the cationic dienyl complex. According to the reactivity/selectivity principle, a more stable, less reactive electrophile will exhibit greater selectivity in its reactions. Indeed, (dienyl)Fe(CO)₂PPh₃ cations show higher regioselectivity in nucleophilic additions compared to their Fe(CO)₃ counterparts. marquette.edu For example, while "soft" nucleophiles attack the (pentadienyl)Fe(CO)₃ cation at multiple sites, the corresponding Fe(CO)₂PPh₃ cation reacts with high regioselectivity at the substituted terminus. marquette.edu

Substituent Effects: Substituents on the hexadienoate ligand itself play a crucial role in directing reactivity. Electron-withdrawing groups, such as the ester and oxo functionalities in methyl 6-oxo-2,4-hexadienoate, are expected to enhance the electrophilicity of the dienyl system, making it more reactive towards nucleophiles. The position of these substituents also dictates the most likely sites of attack by influencing the stability of the potential intermediates. Steric hindrance from bulky substituents can also direct the nucleophile to less hindered positions on the dienyl chain. nih.gov

| Complex Type | Key Feature | Effect on Nucleophilic Addition |

|---|---|---|

| (Dienyl)Fe(CO)₃⁺ | More reactive, less stable | Lower regioselectivity marquette.edu |

| (Dienyl)Fe(CO)₂PPh₃⁺ | Less reactive, more stable | Higher regioselectivity marquette.edu |

| Electron-withdrawing substituents on diene | Increased electrophilicity | Enhanced reactivity towards nucleophiles |

| Sterically bulky substituents on diene | Steric hindrance | Directs attack to less hindered positions nih.gov |

Cyclization and Annulation Reactions

The functionalized products obtained from nucleophilic additions to (methyl 6-oxo-2,4-hexadienoate)metal complexes can serve as precursors for various cyclization and annulation reactions. These transformations allow for the rapid construction of complex cyclic and polycyclic frameworks.

Intramolecular coupling between a diene-Fe(CO)₃ complex and a pendant olefinic group can be induced photothermally. acs.org This process involves the formation of a new carbon-carbon bond, leading to cyclic products. The success of such cyclizations is highly dependent on the stereochemistry of the acyclic diene complex. For instance, it has been shown that a methyl group at the diene terminus must be in a Z-configuration for the subsequent hydrogen transfer and reductive elimination steps to occur, leading to the final cyclized product. acs.org This suggests that the geometry of the methyl 6-oxo-2,4-hexadienoate precursor would be critical for achieving successful intramolecular cyclizations.

Annulation reactions, where a new ring is formed onto an existing system, are also a potential application. The dienyl system of methyl 6-oxo-2,4-hexadienoate, after activation by metal complexation, could react with bis-nucleophiles in a formal [4+2] or other cycloaddition-type process to construct new six-membered rings.

Oxidatively Induced Reductive Eliminations

The carbon-metal σ-bond formed after nucleophilic addition can be cleaved through oxidative decomplexation, a process that often leads to reductive elimination and the formation of a new carbon-carbon bond. This methodology is particularly useful for generating strained ring systems.

Mechanistic Investigations of Chemical Transformations

Understanding the mechanisms of these transformations is crucial for predicting their outcomes and developing new synthetic methods. This involves the study of reaction intermediates and transition states.

The reactions of (dienyl)iron complexes are believed to proceed through several key intermediates. Nucleophilic addition to a cationic 18-electron (dienyl)Fe(CO)₃ complex leads to a neutral 18-electron (pentenediyl)Fe(CO)₃ product. In some cases, particularly with phosphine nucleophiles, this addition can be reversible. nih.gov

In the case of oxidatively induced reductive elimination, the neutral 18-electron (pentenediyl)iron complex is first oxidized to a 17-electron radical cation. This species is more labile and can undergo rearrangements, such as π-σ-π isomerizations, that are not observed in the 18-electron precursor. marquette.edu These rearrangements can account for unexpected stereochemical outcomes. The subsequent reductive elimination from this oxidized intermediate leads to the final organic product.

Computational studies, such as Density Functional Theory (DFT), are powerful tools for probing the structures and energies of transient species like transition states. nih.govresearchgate.net For nucleophilic additions, these calculations can help to rationalize the observed regioselectivity by comparing the activation barriers for attack at different positions of the dienyl ligand. For reductive elimination, computational models can elucidate the complex electronic rearrangements that occur upon oxidation and subsequent C-C bond formation. osti.gov Spectroscopic techniques, including low-temperature NMR and IR, can also be employed to detect and characterize fleeting intermediates in these reaction pathways. nih.gov

Electron Transfer and Radical Pathways in Reactions of Methyl 6-Oxo-2,4-hexadienoate

The conjugated system of Methyl 6-Oxo-2,4-hexadienoate, comprising a diene and an α,β-unsaturated ester, makes it a candidate for reactions involving electron transfer and radical intermediates. The electron-withdrawing nature of the ester and aldehyde groups influences the electron density across the molecule, rendering it susceptible to specific types of radical and electron-transfer-initiated transformations.

Single-Electron Transfer (SET) Pathways

While specific studies on single-electron transfer (SET) involving Methyl 6-Oxo-2,4-hexadienoate are not extensively documented, the general reactivity of α,β-unsaturated carbonyl compounds suggests potential pathways. Coordination of a Lewis acid to the carbonyl oxygen of the ester or aldehyde can lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the molecule a better electron acceptor. nih.gov This activation could facilitate a SET event from a suitable donor, leading to the formation of a radical anion.

This radical anion is a key intermediate where the unpaired electron is delocalized over the conjugated π-system. Subsequent reactions would be dictated by the nature of the reaction conditions and the presence of other reagents. For instance, in the presence of a proton source, protonation could occur at various positions, leading to a neutral radical species that could then undergo further reactions such as dimerization or reaction with another radical.

Radical Addition Reactions

The conjugated diene structure of Methyl 6-Oxo-2,4-hexadienoate is susceptible to radical addition reactions. pharmaguideline.comlibretexts.orglumenlearning.com In a typical radical addition, a radical species (R•) can attack one of the double bonds. The attack is generally regioselective, influenced by the stability of the resulting radical intermediate.

Addition of a radical to the C5 position, for example, would generate an allylic radical, which is stabilized by resonance. This intermediate can then react at either C2 or C4. This leads to two primary products of radical addition: the 1,2-adduct and the 1,4-adduct. The distribution of these products is often dependent on reaction conditions such as temperature. libretexts.orglumenlearning.com At lower temperatures, the kinetically controlled 1,2-addition product may be favored, while at higher temperatures, the thermodynamically more stable 1,4-addition product often predominates. libretexts.orglumenlearning.com

The general mechanism for radical addition to the diene system can be outlined as follows:

Initiation: Formation of the initial radical species.

Propagation:

Addition of the radical to the diene, forming a resonance-stabilized allylic radical.

Reaction of the allylic radical with a neutral molecule to form the product and regenerate a radical species.

Termination: Combination of two radical species.

Below is a data table summarizing the potential outcomes of radical addition to the conjugated diene portion of the molecule.

| Reactant | Radical Species (R•) | Potential Products | Product Type |

| Methyl 6-Oxo-2,4-hexadienoate | Generic Radical (R•) | Methyl 4-R-6-oxo-2-hexenoate | 1,4-Addition |

| Methyl 6-Oxo-2,4-hexadienoate | Generic Radical (R•) | Methyl 2-R-6-oxo-3-hexenoate | 1,2-Addition |

This table represents theoretical products based on the general reactivity of conjugated dienes.

Competition between Functional Groups

A key aspect of the radical chemistry of Methyl 6-Oxo-2,4-hexadienoate is the competition between the conjugated diene and the α,β-unsaturated ester functionalities. The presence of the electron-withdrawing carbonyl group polarizes the C2-C3 double bond, making the β-carbon (C3) electrophilic and susceptible to nucleophilic attack, including by radical nucleophiles in a conjugate addition fashion. wikipedia.orglibretexts.org

Therefore, a radical species could potentially add to either the C2-C3 double bond (conjugate addition to the ester) or the C4-C5 double bond. The selectivity of this addition would depend on the nature of the attacking radical and the reaction conditions. "Soft" radical nucleophiles would likely favor conjugate addition to the α,β-unsaturated system.

The interplay between these potential radical pathways highlights the complex reactivity of Methyl 6-Oxo-2,4-hexadienoate. The specific outcomes of such reactions would be highly dependent on the reagents and conditions employed, offering a rich area for further investigation into the synthesis of novel compounds.

Advanced Analytical Methodologies for Research on Methyl 6 Oxo 2,4 Hexadienoate

Chromatographic Techniques for Separation and Quantification of Intermediates

Chromatographic methods are fundamental tools for isolating and quantifying methyl 6-oxo-2,4-hexadienoate and other related metabolites from complex biological mixtures. The polarity and potential instability of these compounds necessitate high-resolution techniques like HPLC and GC-MS.

High-Performance Liquid Chromatography (HPLC) in Metabolic Studies

High-Performance Liquid Chromatography (HPLC) is a dominant technique for the analysis of catecholamine metabolic pathways, which involve intermediates structurally related to methyl 6-oxo-2,4-hexadienoate. nih.govarabjchem.org Its high resolution makes it possible to separate complex mixtures of polar acidic and basic compounds often found in metabolic studies. nih.govumich.edu

Reverse-phase HPLC is frequently employed, where separation is governed by hydrophobic interactions between the analyte and the octadecyl-silica stationary phase. nih.gov The mobile phase typically consists of an aqueous buffer mixed with an organic solvent like acetonitrile (B52724) or methanol. arabjchem.orgsielc.com The pH of the eluent is a critical parameter, as it controls the degree of dissociation of ionogenic solutes and thus their retention times. nih.gov For applications requiring subsequent mass spectrometry analysis, volatile buffers like formic acid are used in place of non-volatile acids such as phosphoric acid. sielc.com Detection is commonly achieved using UV-Vis or diode array detectors, which can quantify compounds based on their characteristic absorbance spectra. asianpubs.org

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Reverse-Phase C18 | Separates compounds based on hydrophobicity. |

| Mobile Phase | Acetonitrile/Methanol and Water with Acid (Phosphoric or Formic) | Elutes compounds from the column; acid controls ionization. sielc.com |

| Detection | Photodiode Array (PDA) or UV Detector (e.g., at 255 nm) | Quantifies analytes by measuring UV absorbance. asianpubs.org |

| Flow Rate | ~0.9-1.0 mL/min | Controls the speed of the separation process. asianpubs.org |

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful method for identifying volatile and semi-volatile organic compounds, making it ideal for analyzing the low-molecular-weight products of aromatic compound degradation. researchgate.netnih.gov In the context of methyl 6-oxo-2,4-hexadienoate research, GC-MS is used to identify the various metabolic byproducts generated by microbial activity on substrates like lignin (B12514952) or other aromatic pollutants. nih.govresearchgate.net

The process typically involves solvent extraction of the microbial culture, followed by derivatization if necessary to increase the volatility of polar compounds. The sample is then injected into the GC, where compounds are separated based on their boiling points and interaction with the column's stationary phase. As each compound elutes, it enters the mass spectrometer, which fragments the molecule and generates a unique mass spectrum. thepharmajournal.com This fragmentation pattern acts as a chemical fingerprint, allowing for the unambiguous identification of compounds by comparing the spectra to established libraries. thepharmajournal.com This technique has been successfully used to identify a wide array of degradation products, including catechols, vanillic acid, and protocatechoic acid. researchgate.net

| Compound Class | Examples Identified in Degradation Studies | Significance |

|---|---|---|

| Phenols | Catechol, Guaiacol | Central intermediates in aromatic degradation. researchgate.net |

| Aromatic Acids | Vanillic acid, Protocatechoic acid, Phthalic acid | Products of side-chain oxidation and ring cleavage. nih.govresearchgate.net |

| Aldehydes | Vanillin, Acetovanillone | Key intermediates in the lignin degradation pathway. researchgate.net |

| Fatty Acid Esters | Methyl palmitate, Methyl linolenate | Can be identified in complex biological extracts. ekb.eg |

Spectroscopic Methods for Structural Elucidation in Research Contexts

Spectroscopic techniques provide detailed information about molecular structure and electronic properties, which is crucial for understanding the mechanisms of enzymatic reactions that produce and consume methyl 6-oxo-2,4-hexadienoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure and stereochemistry of reaction products, providing deep mechanistic insights. In the study of aromatic degradation pathways, NMR is used to confirm the identity of key intermediates formed during enzymatic ring fission. nih.gov For instance, it has been used to verify the production of cis,cis-muconic acid from the intradiol cleavage of catechol, confirming the stereospecificity of the catechol 1,2-dioxygenase enzyme. nih.gov

Beyond simple product identification, advanced NMR techniques can be employed to trace the fate of atoms through a reaction sequence using isotopically labeled substrates (e.g., ¹³C or ²H). By observing the position of the isotopic label in the final product, researchers can deduce the specific bonds that are broken and formed, thereby unraveling complex rearrangement mechanisms. This approach is critical for distinguishing between different proposed catalytic cycles and for understanding how enzymes achieve their remarkable specificity.

X-ray Diffraction Analysis of Organometallic Complexes

Many of the enzymes involved in aromatic ring cleavage, such as catechol dioxygenases, are metalloenzymes that contain a crucial metal cofactor (typically iron) at their active site. psu.edu X-ray diffraction analysis, or X-ray crystallography, is a powerful technique used to determine the three-dimensional atomic structure of these enzymes and their organometallic active sites. gla.ac.ukmdpi.com

By obtaining a crystal of the enzyme, often in a complex with its substrate or a substrate analog, researchers can generate a detailed map of electron density. researchgate.net This map reveals the precise coordination geometry of the metal ion, the binding mode of the substrate, and the spatial arrangement of the surrounding amino acid residues. acs.org This structural information is vital for understanding the catalytic mechanism. For example, crystallographic studies of catechol dioxygenases have provided snapshots of the enzyme-substrate complex, offering clues as to how the enzyme activates both the catechol substrate and dioxygen for the ring-cleavage reaction. psu.edu The combination of crystallography with spectroscopy provides a powerful approach to connect structure with function in metalloenzymes. nih.govresearchgate.net

| Enzyme Type | Metal Cofactor | Structural Insights from X-ray Crystallography |

|---|---|---|

| Intradiol Dioxygenases (e.g., Catechol 1,2-dioxygenase) | Fe(III) | Reveals substrate binding mode and coordination to the iron center, supporting proposed catalytic mechanisms. psu.edu |

| Extradiol Dioxygenases (e.g., Catechol 2,3-dioxygenase) | Fe(II) | Elucidates the geometry of the active site and the roles of key amino acid residues in catalysis. |

| Isopenicillin N synthase | Iron | Allows for time-resolved studies to observe the enzyme reaction mechanism. nih.gov |

| Photosystem II | Mn₄Ca complex | Identifies X-ray induced damage and helps determine the states of the catalytic cycle. acs.org |

UV-Visible Spectroscopy for Reaction Monitoring and Enzyme Assays

UV-Visible (UV-Vis) spectroscopy is a widely used method for real-time monitoring of enzymatic reactions and for determining enzyme kinetics. ijpp.org.inresearchgate.net The technique is particularly well-suited for studying the activity of catechol dioxygenases because the aromatic substrates and their ring-fission products have distinct and strong absorbance spectra. thermofisher.comscielo.br

The enzymatic cleavage of catechol by an intradiol dioxygenase produces cis,cis-muconic acid, which has a strong absorbance maximum around 260 nm. nih.gov In contrast, the extradiol cleavage pathway, which leads to the formation of 2-hydroxymuconic semialdehyde (the parent acid of methyl 6-oxo-2,4-hexadienoate), yields a product with a characteristic absorbance maximum at a longer wavelength, typically around 375 nm. scielo.br

By monitoring the increase in absorbance at the product's specific wavelength over time, the rate of the reaction can be accurately measured. jascoinc.com This allows for the determination of key kinetic parameters, such as the Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ), by measuring the reaction rate at various substrate concentrations. thermofisher.comjascoinc.com This information is essential for characterizing the enzyme's efficiency and substrate specificity.

| Pathway | Substrate | Product | Monitoring Wavelength (λₘₐₓ) |

|---|---|---|---|

| Intradiol Cleavage | Catechol | cis,cis-Muconic acid | ~260 nm nih.gov |

| Extradiol Cleavage | Catechol | 2-Hydroxymuconic semialdehyde | ~375 nm scielo.br |

| Alkaline Phosphatase Assay | p-Nitrophenylphosphate | p-Nitrophenol | 402 nm jascoinc.com |

| Tyrosinase Assay | Catechol | o-quinone/Dopachrome | ~400-420 nm thermofisher.com |

Emerging Research Directions and Future Perspectives

Integrated Approaches in Systems and Synthetic Biology for Pathway Engineering

The biosynthesis of specialty chemicals like Methyl 6-Oxo-2,4-cis,trans-hexadienoate is a prime target for pathway engineering, leveraging the power of systems and synthetic biology. While dedicated pathways for this specific compound are not yet fully elucidated, principles from the engineering of related molecules, such as dicarboxylic acids and polyketides, offer a clear roadmap.

Integrated approaches combining computational modeling, high-throughput screening, and genetic engineering are pivotal. Systems biology provides a holistic view of the host organism's metabolism, allowing for the identification of precursor availability and potential metabolic bottlenecks. Synthetic biology then offers the tools to design and construct novel biosynthetic pathways. For instance, engineered microbes could be programmed with genetic circuits to control the expression of key enzymes, ensuring a balanced and efficient production of the target oxo-hexadienoate. The development of modular cell factories, where different parts of a biosynthetic pathway can be optimized independently and then assembled, represents a promising strategy for rapidly creating and testing new production strains.

A key area of research will be the discovery and engineering of enzymes with the desired specificity and efficiency. This includes identifying novel polyketide synthases (PKSs) or fatty acid synthases (FASs) that can be engineered to produce the specific carbon backbone of this compound. Furthermore, tailoring downstream modifying enzymes, such as oxidoreductases and isomerases, will be crucial for achieving the correct oxidation state and stereochemistry of the double bonds.

Table 1: Key Strategies in Systems and Synthetic Biology for Pathway Engineering

| Strategy | Description | Potential Application for this compound |

| Metabolic Modeling | In silico simulation of metabolic networks to predict flux distributions and identify engineering targets. | Optimization of precursor supply (e.g., acetyl-CoA, malonyl-CoA) in a microbial host. |

| Genetic Circuits | Design and implementation of regulatory networks to control gene expression dynamically. | Fine-tuning enzyme levels to maximize product yield and minimize toxic intermediates. |

| Enzyme Engineering | Directed evolution or rational design to improve enzyme activity, specificity, and stability. | Modifying PKS or FAS domains to specifically synthesize the hexadienoate backbone. |

| Modular Cell Design | Assembling standardized biological parts to create novel pathways and cellular functions. | Rapid prototyping of different biosynthetic routes to this compound. |

Novel Catalytic Systems Inspired by Biological Transformations

Nature's catalytic machinery, particularly enzymes, offers a rich source of inspiration for the development of novel and sustainable chemical transformations. Research into new catalytic systems for the synthesis and modification of molecules like this compound is moving towards biomimetic and chemoenzymatic approaches.

Biomimetic catalysts are synthetic molecules that mimic the structure and function of enzyme active sites. For the oxidation steps required to introduce the oxo functionality and unsaturations in the hexadienoate chain, iron- or copper-based catalysts inspired by monooxygenases and dioxygenases are being explored. These synthetic mimics can offer advantages in terms of stability and reactivity under non-biological conditions.

Chemoenzymatic synthesis combines the best of both worlds: the selectivity of biocatalysts and the versatility of chemical synthesis. This approach is particularly promising for producing complex molecules like polyketide derivatives. In the context of this compound, a chemoenzymatic route could involve the chemical synthesis of a precursor molecule that is then converted to the final product by a specific enzyme or a whole-cell biocatalyst. The inherent promiscuity of some enzymes, such as certain polyketide synthases, can be exploited to accept non-natural substrates, opening up avenues for the creation of novel oxo-hexadienoate analogs. nih.govnih.gov

Future research will likely focus on developing "artificial metalloenzymes" where a synthetic catalyst is incorporated into a protein scaffold. This can lead to catalysts with enhanced selectivity and activity in aqueous environments, bringing industrial chemical processes closer to the efficiency and sustainability of biological systems.

Advanced Computational Tools for Predictive Chemistry and Biochemistry

The complexity of biological and chemical systems necessitates the use of advanced computational tools for prediction and design. In the context of this compound, computational chemistry and bioinformatics are poised to accelerate research and development significantly.

Quantum mechanical (QM) and molecular mechanical (MM) methods are becoming increasingly powerful for modeling enzymatic reactions at the atomic level. nih.govrsc.orgnih.govresearchgate.netacs.org These tools can be used to elucidate the reaction mechanisms of enzymes involved in the biosynthesis of oxo-hexadienoates, predict their substrate specificity, and guide protein engineering efforts to create novel biocatalysts. nih.govrsc.orgnih.govresearchgate.netacs.org For instance, QM/MM simulations can help in understanding how an enzyme's active site controls the stereochemistry of the double bonds in the hexadienoate chain.

Machine learning and artificial intelligence (AI) are emerging as transformative tools in biocatalysis and metabolic engineering. nih.gov Predictive algorithms can be trained on large datasets of enzyme sequences and functions to identify new enzyme candidates for a specific reaction from genomic databases. nih.gov Machine learning models can also predict the performance of engineered enzymes, thereby reducing the need for extensive experimental screening. chemrxiv.org

Furthermore, computational tools are being developed for the de novo design of metabolic pathways. northwestern.edu These algorithms can explore vast combinatorial spaces of known enzymatic reactions to identify novel routes to a target molecule like this compound from simple precursors. northwestern.edu Such in silico pathway prediction can significantly shorten the design-build-test-learn cycle in synthetic biology. acs.orgnih.gov

Table 2: Advanced Computational Tools and Their Applications

| Tool/Method | Description | Application in Oxo-Hexadienoate Research |

| QM/MM Simulations | Hybrid methods combining quantum and classical mechanics to model enzyme reactions. | Elucidating the catalytic mechanism of PKSs and designing mutants with altered specificity. nih.govrsc.orgnih.govresearchgate.netacs.org |

| Molecular Docking | Predicts the binding orientation of a small molecule to a protein active site. | Screening for potential enzyme substrates or inhibitors. |

| Machine Learning | Algorithms that learn from data to make predictions or decisions. | Predicting enzyme function from sequence and guiding protein engineering. nih.gov |

| Retrosynthesis Software | Computational tools for designing synthetic pathways to a target molecule. | Identifying novel biosynthetic routes to this compound. |

Expanding the Scope of Oxo-Hexadienoate Chemistry in Complex Molecule Synthesis (excluding specific medicinal applications)

The unique chemical architecture of this compound, featuring a conjugated system of double bonds, a ketone, and an ester group, makes it a potentially valuable building block in organic synthesis. While its specific applications are yet to be extensively explored, the chemistry of related oxo-dienoate structures provides insights into its potential for constructing complex molecules for materials science and other non-medicinal fields.

The conjugated diene system is particularly reactive in Diels-Alder reactions , a powerful tool for the formation of six-membered rings. This could allow for the synthesis of complex cyclic and polycyclic structures that may find applications as fragrances, flavor precursors, or components of advanced polymers. The stereochemistry of the diene in this compound can be expected to influence the stereochemical outcome of such cycloadditions, offering a handle for asymmetric synthesis.

The presence of both an electrophilic ketone and an ester group provides multiple sites for further chemical transformations. For instance, the ketone can be a site for nucleophilic addition or condensation reactions, while the ester can be hydrolyzed, reduced, or transesterified to introduce new functionalities. This versatility makes oxo-hexadienoates attractive as synthons for the creation of a diverse range of chemical structures.

Future research in this area will likely focus on exploring the reactivity of this compound in various named reactions and developing synthetic methodologies that leverage its unique combination of functional groups. The goal will be to utilize this compound as a starting material for the efficient and stereoselective synthesis of complex target molecules with novel properties for applications in materials science, agrochemicals, and other industries.

Q & A

Basic Research Questions

Q. What are the correct IUPAC nomenclature and stereochemical descriptors for Methyl 6-Oxo-2,4-cis,trans-hexadienoate?

- Answer : The compound is systematically named based on the longest carbon chain containing the conjugated diene and ketone groups. The "2,4-cis,trans" designation refers to the stereochemistry of the double bonds at positions 2 and 3. According to IUPAC guidelines (PIN system), the correct name is (2E,4Z)-methyl 6-oxohexa-2,4-dienoate , where "E" (trans) and "Z" (cis) describe the geometry of the double bonds .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming double-bond geometry (via coupling constants and chemical shifts) and ketone placement. For example, coupling constants (J) of ~11–14 Hz in ¹H NMR indicate trans-oriented protons in conjugated systems .

- HR-MS : High-resolution mass spectrometry provides exact mass confirmation (e.g., molecular ion [M+H]⁺ at m/z 155.0943 for C₇H₁₀O₃) .

- IR Spectroscopy : Strong absorption bands near 1700 cm⁻¹ confirm the ester and ketone carbonyl groups .

Q. How is this compound biosynthesized or degraded in microbial systems?

- Answer : In Pseudomonas sp. strain HBP1, the compound arises as a meta-cleavage product during the degradation of 2,2'-dihydroxybiphenyl. Key enzymes include extradiol dioxygenases, which catalyze ring cleavage, and hydrolases that process intermediates. Analytical methods like GC-MS with TMS derivatization are used to track these metabolites .

Advanced Research Questions

Q. What challenges arise in the regioselective synthesis of this compound derivatives using organometallic complexes?

- Answer : Iron(CO)₃-mediated synthesis (e.g., tricarbonyl(methyl 6-oxo-2,4-hexadienoate)iron) faces low regioselectivity during nucleophilic additions to pentadienyl cations. For instance, Grignard reactions with aryl bromides yield competing products due to ambiguous attack sites on the dienyl system. Strategies under investigation include modifying ligand environments to stabilize specific transition states .

Q. How do stereochemical variations (cis/trans isomerism) impact the compound’s reactivity in Diels-Alder reactions?

- Answer : The cis,trans configuration influences electron density distribution across the conjugated system, affecting diene reactivity. Computational studies (DFT) predict that the trans-configuration at C4 enhances electrophilicity at C6 (ketone), favoring cycloaddition with electron-deficient dienophiles. Experimental validation involves kinetic assays with model dienophiles (e.g., maleic anhydride) .

Q. What role does this compound play in natural product biosynthesis?

- Answer : In Euphorbia jolkinii, the compound is a precursor to diterpenoid antifeedants. Its 6-oxo-2,4-hexadienoyloxy group undergoes enzymatic modifications (e.g., hydroxylation, esterification) to yield bioactive derivatives. Structural analogs with extended conjugation (e.g., 8-oxo-2,4,6-octatrienoyloxy groups) show enhanced antiviral activity, as confirmed by HR-EI-MS and 2D-NMR .

Q. How can contradictions in metabolic pathway data be resolved when tracking this compound in environmental samples?

- Answer : Discrepancies often arise from isomerization during extraction or analysis. For example, 2-hydroxy-6-(2-hydroxyphenyl)-6-oxo-2,4-hexadienoate (a metabolite in biphenyl degradation) can isomerize under acidic conditions. Mitigation involves using mild derivatization protocols (e.g., silylation at neutral pH) and cross-validating with LC-MS/MS .

Methodological Tables

Key Research Gaps

- Stereochemical Stability : Limited data on thermal or photochemical isomerization of the cis,trans system.

- Enzymatic Specificity : Mechanisms governing regioselectivity in synthetic or metabolic pathways require further enzymological studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.